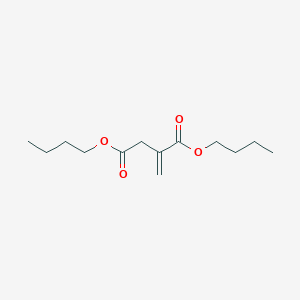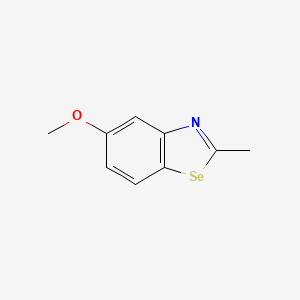
Chlorure de 4-fluorobenzhydryle
Vue d'ensemble
Description
4-Fluorobenzhydryl chloride is a chemical compound with the formula C13H10CLF and a molecular weight of 220.67 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzhydryl chloride consists of a benzene ring attached to a chloromethyl group and a fluorobenzene ring . The presence of these functional groups may influence its reactivity and physical properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluorobenzhydryl chloride are not available, benzhydryl chlorides are typically used as intermediates in organic synthesis . They can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
4-Fluorobenzhydryl chloride is a liquid at room temperature . It has a predicted boiling point of 294.8 °C at 760 mmHg and a predicted density of 1.2 g/mL . The refractive index is predicted to be n20/D 1.57 .Applications De Recherche Scientifique
Synthèse de traceurs pour la tomographie par émission de positons (TEP)
Chlorure de 4-fluorobenzhydryle: est utilisé dans la synthèse de [18F]Flunarizine, un composé utilisé en imagerie TEP . Les traceurs TEP comme [18F]Flunarizine sont essentiels pour étudier les troubles neurologiques et le métabolisme cérébral, offrant des informations sur des conditions telles que l'épilepsie et la migraine.
Développement des bloqueurs des canaux calciques
En tant que précurseur dans la recherche pharmaceutique, le This compound contribue au développement des bloqueurs des canaux calciques . Ces bloqueurs sont importants dans le traitement de divers troubles neurologiques, notamment la maladie de Parkinson, en affectant le métabolisme de la dopamine dans le cerveau.
Recherche sur les antagonistes de la recapture de la dopamine
Ce composé est structurellement apparenté aux dialkylpipérazines, qui sont étudiées comme antagonistes de la recapture de la dopamine . Ces antagonistes sont des traitements potentiels pour des troubles comme la dépression et le trouble déficitaire de l'attention avec hyperactivité (TDAH).
Réactions de fluoroalkylation
En chimie organique, le This compound est impliqué dans des réactions de fluoroalkylation, qui sont essentielles pour introduire des atomes de fluor dans les molécules organiques . Ce processus est essentiel pour créer des composés ayant des propriétés uniques, telles qu'une stabilité et une biodisponibilité accrues.
Synthèse enzymatique de composés fluorés
La synthèse enzymatique de composés fluorés, y compris ceux dérivés du This compound, est un domaine d'intérêt croissant . Ces composés ont des applications en médecine, en imagerie et en science des matériaux en raison de leurs propriétés uniques conférées par les atomes de fluor.
Inhibiteur de la liaison de la neurotoxine
La recherche a montré que des dérivés du This compound peuvent agir comme des inhibiteurs de la liaison des neurotoxines aux canaux sodiques . Cette application est particulièrement pertinente dans le développement de traitements pour la neurotoxicité et les conditions associées.
Développement de radiotraceurs pour les études neurologiques
Le composé est utilisé dans la préparation de radiotraceurs pour les études neurologiques utilisant la TEP . Ces études peuvent fournir des informations précieuses sur la fonction cérébrale et la progression des maladies neurologiques.
Enquête sur les effets du système dopaminergique
This compound: des dérivés sont utilisés pour étudier la biodistribution in vivo des composés et leurs effets sur le système dopaminergique . Cette recherche peut conduire à une meilleure compréhension de maladies comme la maladie de Parkinson et des approches thérapeutiques potentielles.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Fluorobenzhydryl chloride is a chemical compound used in various chemical reactions. The primary targets of 4-Fluorobenzhydryl chloride are the reactive sites of other molecules in a chemical reaction . It is often used as a reagent in organic synthesis, where it can react with a variety of nucleophiles .
Mode of Action
The mode of action of 4-Fluorobenzhydryl chloride involves its reactivity towards nucleophiles. In a typical reaction, the chloride ion of the 4-Fluorobenzhydryl chloride molecule is displaced by a nucleophile . This is a type of nucleophilic substitution reaction, which results in the formation of a new bond between the 4-Fluorobenzhydryl group and the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by 4-Fluorobenzhydryl chloride would depend on the specific reaction and the nucleophile involved. In general, 4-Fluorobenzhydryl chloride can be used to introduce the 4-Fluorobenzhydryl group into a larger molecule, potentially affecting the properties and reactivity of that molecule .
Result of Action
The result of the action of 4-Fluorobenzhydryl chloride is the formation of a new compound, in which the 4-Fluorobenzhydryl group has been attached to a nucleophile . This can lead to changes in the properties and reactivity of the nucleophile, potentially enabling further chemical transformations .
Action Environment
The action of 4-Fluorobenzhydryl chloride can be influenced by various environmental factors, including the presence of other chemicals, temperature, and pH. For example, the rate and outcome of the reaction between 4-Fluorobenzhydryl chloride and a nucleophile can be affected by the presence of other reagents, the temperature of the reaction, and the pH of the solution .
Propriétés
IUPAC Name |
1-[chloro(phenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFODANOHXAUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957802 | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365-21-9 | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chlorophenylmethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














